1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE
Overview
Description
1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyethyl group, and a biphenyl group
Scientific Research Applications
1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, including the formation of the benzyl group, the hydroxyethyl group, and the biphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE include:
- 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL
- 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL SULFATE
Uniqueness
The uniqueness of 1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1’-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3.ClH/c26-16-15-25(17-20-7-3-1-4-8-20)18-23(27)19-28-24-13-11-22(12-14-24)21-9-5-2-6-10-21;/h1-14,23,26-27H,15-19H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPWBPLQTDHUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.